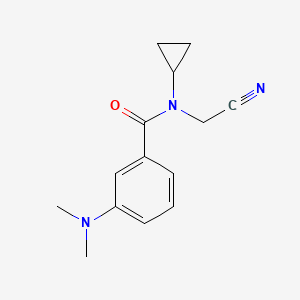

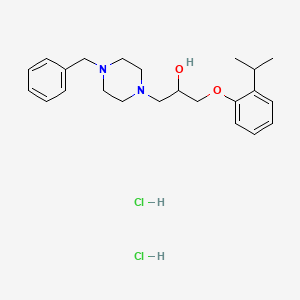

![molecular formula C23H25FN4O B2689278 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine CAS No. 1251693-47-6](/img/structure/B2689278.png)

1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine” is an organic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .Aplicaciones Científicas De Investigación

Synthesis and Receptor Affinity

1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine derivatives are synthesized and evaluated for their affinities towards various receptors, indicating their potential as atypical antipsychotic agents. Specifically, compounds in this class have shown high affinities for both 5-HT(2C) and 5-HT(6) receptors, highlighting their relevance in the development of new therapeutic agents targeting serotonin receptors, which are crucial in the treatment of psychological disorders (Park et al., 2010).

Metabolism and Pharmacokinetics

The oxidative metabolism of 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine derivatives has been investigated to understand their metabolic pathways, which is crucial for assessing their pharmacokinetics and potential drug interactions. Such studies are essential for determining the safety and efficacy of these compounds as therapeutic agents (Hvenegaard et al., 2012).

Chemical Synthesis Techniques

Research into the chemical synthesis of piperazine derivatives, including those related to 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine, has led to the development of novel techniques and routes, such as Dieckmann cyclization, for creating diverse and complex chemical structures. These advancements contribute to the broader field of medicinal chemistry by providing new methods for synthesizing potential therapeutic agents (Larrivée Aboussafy & Clive, 2012).

Antimicrobial and Antiviral Research

Compounds within the family of 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine have been explored for their antimicrobial and antiviral properties. This research is pivotal in the search for new treatments for infectious diseases, especially in the face of rising antibiotic resistance. By studying the biological activities of these compounds, scientists aim to develop new drugs capable of combating hard-to-treat infections (Qi, 2014).

Anticancer Evaluation

Exploratory studies on the anticancer activity of 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine derivatives have shown promising results. The evaluation of these compounds across a variety of cancer cell lines underlines the potential for developing new oncological treatments. Such research is critical for identifying novel therapeutic strategies against cancer (Turov, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

azepan-1-yl-[4-(5-fluoro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O/c1-15-7-9-17(24)13-20(15)27-21-18-10-8-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPMGYOWAFNIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 8-bromo-2,3-dimethyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B2689200.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689207.png)

![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2689209.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide](/img/structure/B2689212.png)

![2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2689213.png)

![N-(2-chlorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2689215.png)